rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate
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Overview
Description
rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate: is a chemical compound with a specific stereochemistry, indicating the presence of both R-configurations at the 3rd and 4th positions of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate typically involves the reaction of benzyl isocyanate with a suitable oxolane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-benzyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate
- benzyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate
Uniqueness
rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its stereoisomers.
Properties
IUPAC Name |
benzyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYJSTUMJIQJB-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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